Voclosporin - 515814-00-3

Voclosporin

Catalog Number: EVT-444935
CAS Number: 515814-00-3
Molecular Formula: C63H111N11O12
Molecular Weight: 1214.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Voclosporin is a homodetic cyclic peptide.
Lupus nephritis (LN) is a type of glomerulonephritis occurring in patients with systemic lupus erythematosus (SLE). LN is a significant cause of renal failure, morbidity, and death in patients with SLE. Within 10 years of being diagnosed with SLE, 5-20% of those suffering from LN develop end-stage kidney disease, a fatal condition. Early and accurate intervention for LN is important in improving clinical outcomes. Voclosporin, marketed as Lupkynis, is a calcineurin-inhibitor immunosuppressant for the treatment of LN. This [cyclosporine] A analog was approved by the FDA on January 22, 2021 following promising results in clinical trials. Early intervention with voclosporin coupled with a kidney response is believed to prevent irreversible damage to the kidney and lead to better long-term clinical outcomes for patients with LN. Voclosporin has demonstrated a more stable pharmacokinetic and pharmacodynamic relationship than cyclosporine, a higher potency than cyclosporine, and an improved metabolic profile when compared to older calcineurin inhibitors. In July 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended voclosporin be granted marketing authorization for use in combination with [mycophenolate mofetil] for the treatment of adult patients with active lupus nephritis.
Voclosporin is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of voclosporin is as a Calcineurin Inhibitor, and P-Glycoprotein Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor.
Voclosporin is an orally available calcineurin inhibitor and potent immunosuppressive agent which is used in combination with mycophenolate mofetil and corticosteroids to treat acute lupus nephritis. Voclosporin may be associated with low rate of transient serum enzyme elevations during treatment but has not been linked to instances of clinically apparent acute liver injury with jaundice.
Source and Classification

Voclosporin is classified as a calcineurin inhibitor (CNI) and is synthesized from cyclosporin A through a modification that involves extending the carbon chain at the amino acid 1 position. This alteration enhances its binding affinity and potency. The compound has been studied extensively for its efficacy in clinical settings, particularly in late-stage human trials for conditions such as psoriasis and kidney transplant rejection.

Synthesis Analysis

Methods and Technical Details

The synthesis of voclosporin utilizes various methodologies, including organozirconium chemistry, which has been shown to facilitate the highly stereoselective synthesis of the E-isomer of voclosporin. This process allows for the efficient production of the desired compound while minimizing by-products. The application of this chemistry has led to significant advancements in the synthesis of both voclosporin and its deuterated analogues, enhancing their potential for therapeutic use .

In one reported method, isopropyl acetate was selected as a solvent for the crystallization process, optimizing yield and purity . The development of solid-state forms of voclosporin has also been explored, with various crystalline forms characterized by powder X-ray diffraction patterns, aiding in the understanding of their stability and solubility profiles .

Molecular Structure Analysis

Structure and Data

Voclosporin's molecular formula is C62H111N11O12C_{62}H_{111}N_{11}O_{12}, with a molecular weight of approximately 1202 Daltons. The structure consists of eleven amino acid residues, seven of which are N-methylated. This unique arrangement contributes to its hydrophobic nature and influences its interaction with biological targets .

The compound exists in several isomeric forms; notably, the trans-isomer exhibits greater potency than its cis counterpart due to differences in functional group orientation. The structural modifications at specific amino acid positions are critical for its biological activity and metabolic pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Voclosporin undergoes various chemical reactions that are essential for its synthesis and functionality. One notable reaction involves the formation of heterodimeric complexes with cyclophilin A, which is crucial for its mechanism of action as an immunosuppressant. The binding process leads to inhibition of calcineurin activity, thus preventing T-cell activation and subsequent immune responses.

The synthesis also involves multiple steps where modifications at specific sites on the cyclosporin backbone can alter both potency and metabolism. For instance, changes at the amino acid 1 position can shift metabolic pathways, impacting the efficacy of the drug .

Mechanism of Action

Process and Data

Voclosporin exerts its immunosuppressive effects primarily through inhibition of calcineurin. When voclosporin binds to cyclophilin A, it forms a complex that inhibits calcineurin's phosphatase activity. This inhibition prevents dephosphorylation of nuclear factor of activated T-cells (NFAT), blocking its translocation into the nucleus and subsequent transcription of cytokines necessary for T-cell activation.

This mechanism highlights voclosporin's role in modulating immune responses, making it a valuable agent in transplant medicine and autoimmune disease management .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Voclosporin typically appears as a white to slightly off-white crystalline solid. Its solubility profile indicates poor water solubility but favorable characteristics in organic solvents. Key physical properties include:

  • Molecular Weight: 1202 Daltons
  • Log P (Partition Coefficient): Approximately 3.3
  • Crystalline Forms: Identified as forms A, B, and C through X-ray diffraction analysis .

These properties are significant for formulation development as they influence bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Voclosporin's primary applications are in clinical settings as an immunosuppressant for organ transplantation and autoimmune disorders. Its unique properties allow it to be effective without extensive monitoring typically required for other immunosuppressants like cyclosporin A or tacrolimus.

Ongoing research continues to explore additional therapeutic uses, including potential applications in dermatology for conditions like psoriasis due to its anti-inflammatory properties .

Introduction to Voclosporin in Modern Immunopharmacology

Historical Development and Rationale for Structural Modification of Cyclosporine Analogues

The quest to improve cyclosporine’s pharmacodynamic and pharmacokinetic properties drove voclosporin’s development. Cyclosporine, though revolutionary in transplant medicine, faced challenges in autoimmune applications due to:

  • Nephrotoxic metabolites (e.g., AM1, AM19) causing dose-limiting kidney damage [1]
  • Variable pharmacokinetics necessitating therapeutic drug monitoring
  • Inconsistent calcineurin inhibition leading to suboptimal efficacy [8]

Voclosporin addressed these through a single-carbon extension at the amino acid-1 residue (Figure 1). This modification yielded critical advantages:

  • Enhanced binding affinity: The structural change optimized interactions with the cyclophilin A-calcineurin complex, particularly within the "latch region" of calcineurin’s regulatory subunit. X-ray crystallography confirmed this repositioning increases calcineurin inhibition potency by 2- to 5-fold versus cyclosporine [1] [8].
  • Metabolic stability: Unlike cyclosporine, which undergoes extensive hepatic metabolism via CYP3A4 into multiple nephrotoxic compounds, voclosporin’s primary metabolite (IM9) exhibits only 12.5% of parental potency and accounts for just 16.7% of total drug exposure. This reduces metabolite-driven toxicity risks [1] [9].
  • Predictable pharmacokinetics: Linear dose-exposure relationships and a prolonged terminal half-life (~30 hours) enable fixed dosing without routine therapeutic monitoring—a significant clinical advantage [9].

Table 1: Key Structural and Functional Advantages of Voclosporin vs. Cyclosporine [1] [8] [9]

PropertyCyclosporineVoclosporinClinical Implication
Amino Acid-1 ModificationNoneCarbon extension2-5x higher calcineurin inhibition
Major MetaboliteAM1 (potency comparable)IM9 (12.5% potency)Lower nephrotoxic potential
Metabolite ExposureUp to 100% of parent16.7% of total exposureReduced toxicity burden
Dose-Exposure RelationshipNonlinearLinearFixed dosing without therapeutic monitoring
Protein Binding~90%97%Higher volume of distribution (2154 L)

Regulatory Milestones: FDA and EMA Approval Pathways for Autoimmune Indications

Voclosporin’s approval trajectory exemplifies efficient translation of robust clinical data into regulatory endorsements:

  • FDA Approval (January 22, 2021): Granted under Priority Review based on the phase III AURORA 1 trial (NCT03021499). The trial demonstrated a 41% complete renal response (CRR) rate at 52 weeks with voclosporin + mycophenolate mofetil (MMF)/glucocorticoids versus 23% for placebo/MMF/glucocorticoids (OR 2.65; p<0.0001). This made voclosporin the first FDA-approved oral therapy for active LN [1] [5] [7].
  • EMA Approval (November 27, 2024): Following positive CHMP assessment of the AURORA 1 and extension trial (AURORA 2) data, marketing authorization was extended across all 27 EU member states plus Iceland, Norway, Liechtenstein, and Northern Ireland. The EMA emphasized voclosporin’s sustained proteinuria reduction over 3 years as clinically meaningful [6].
  • Global Expansion:
  • Japan: PMDA approval (November 20, 2024)
  • Switzerland: Orphan designation granted; approval pending [6]

Strategic partnerships accelerated global access:

  • Otsuka Pharmaceuticals secured exclusive rights for European/Japanese commercialization (December 2020 agreement), leveraging existing infrastructure [6].
  • Lonza Manufacturing: Dedicated API production facilities established to ensure supply chain resilience [9].

Table 2: Global Regulatory Approvals for Voclosporin in Lupus Nephritis [1] [5] [6]

RegionAgencyApproval DateKey DesignationsBasis
United StatesFDA (CDER)January 22, 2021First-in-class; Priority ReviewAURORA 1 phase III trial
European UnionEMANovember 27, 2024Orphan Medicinal ProductAURORA 1 & 2 trials
JapanPMDANovember 20, 2024Orphan DrugBridging study (AURORA-J)
Great BritainMHRAPendingUnder assessment

Therapeutic Significance in Autoimmune Glomerulopathies: Paradigm Shift in Lupus Nephritis Management

Voclosporin redefines LN treatment through dual-pathway pharmacology:

  • Immunomodulation: Inhibits calcineurin-mediated nuclear factor of activated T-cells (NFAT) translocation, reducing interleukin-2 (IL-2) and proinflammatory cytokine production [1] [8].
  • Podocyte Stabilization: Prevents synaptopodin dephosphorylation in renal podocytes, preserving cytoskeletal integrity and directly reducing proteinuria—a critical mediator of LN progression [6] [8].

Figure 1: Dual Mechanism of Voclosporin in Lupus Nephritis

[ T-cell Inhibition Pathway ]       [ Podocyte Stabilization Pathway ]  ↓ Calcineurin activity              ↑ Synaptopodin phosphorylation  ↓ NFAT nuclear translocation        ↓ Podocyte foot process effacement  ↓ IL-2 & cytokine production        ↓ Proteinuria  ↓ Glomerular inflammation           ↓ Progressive renal damage  

Clinical Impact:

  • Rapid Proteinuria Reduction: In patients with proliferative LN (ISN/RPS Class III/IV ± V) and baseline UPCR ≥3 g/g, 51% achieved UPCR ≤0.5 g/g by 12 months with voclosporin versus 26% with standard therapy (HR 2.07; p=0.01). Proteinuria reductions correlated with long-term renal preservation [4] [7].
  • Superior Renal Responses: Post hoc analysis of high-risk patients showed CRR rates of 34% with voclosporin versus 11% in controls (OR 4.43; p=0.001) [4].
  • Steroid-Sparing Effect: Achieved significant responses despite protocol-defined rapid glucocorticoid tapering (to 2.5 mg/day by week 16), mitigating steroid-related morbidity [7] [10].

Table 3: Clinical Efficacy Outcomes from Pivotal Trials in Proliferative Lupus Nephritis [4] [7]

EndpointAURORA 1 (52 weeks)AURORA 1 Subgroup (UPCR ≥3 g/g)Control (MMF/Steroids)
Complete Renal Response (CRR)41%*34%*11%
Partial Renal Response (PRR)70%*65%51%
UPCR ≤0.5 g/g51%*26%
Median Time to CRR36 weeks*Not reached

*Statistically significant (p<0.05)

Paradigm Shift: Voclosporin’s efficacy in proliferative LN with heavy proteinuria—historically a poor prognostic factor—has reshaped treatment guidelines:

  • KDIGO 2024: Recommends voclosporin/MMF/steroids as a first-line regimen for patients with eGFR >45 mL/min/1.73m², especially with nephrotic-range proteinuria [10].
  • EULAR 2023: Includes voclosporin as a calcineurin inhibitor option combined with MMF or cyclophosphamide [10].

Properties

CAS Number

515814-00-3

Product Name

Voclosporin

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

less than 0.1 g/L

Synonyms

ISA 247
ISA(TX)247
ISA-247
ISATX247
voclosporin

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.